molecular formula C9H9NO2 B8761315 1-Ethenyl-2-methyl-4-nitrobenzene CAS No. 91748-01-5

1-Ethenyl-2-methyl-4-nitrobenzene

Cat. No.: B8761315
CAS No.: 91748-01-5
M. Wt: 163.17 g/mol
InChI Key: IQMPGUKEJYKIAY-UHFFFAOYSA-N
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Description

1-Ethenyl-2-methyl-4-nitrobenzene (CAS: 91748-01-5) is a nitroaromatic compound with the molecular formula C₉H₉NO₂ and a molecular weight of 163.17 g/mol . The compound features a nitro group (-NO₂) at the para position, a methyl group (-CH₃) at the ortho position, and an ethenyl (-CH=CH₂) substituent. It has been historically used in laboratory research, though commercial availability is currently discontinued .

Properties

CAS No.

91748-01-5

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

1-ethenyl-2-methyl-4-nitrobenzene

InChI

InChI=1S/C9H9NO2/c1-3-8-4-5-9(10(11)12)6-7(8)2/h3-6H,1H2,2H3

InChI Key

IQMPGUKEJYKIAY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])C=C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 1-Ethenyl-2-methyl-4-nitrobenzene with structurally related nitroaromatic compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound 91748-01-5 C₉H₉NO₂ 163.17 Ethenyl, methyl, nitro
2-Ethenyl-1-methoxy-4-nitrobenzene 103851-61-2 C₉H₉NO₃ 179.17 Ethenyl, methoxy, nitro
2-Ethyl-1-methoxy-4-nitrobenzene 90610-18-7 C₉H₁₁NO₃ 181.19 Ethyl, methoxy, nitro
1-Iodo-4-methoxy-2-nitrobenzene N/A C₇H₆INO₃ 295.03 Iodo, methoxy, nitro

Key Observations :

  • Substituent Influence : Replacing the methyl group in This compound with a methoxy group (-OCH₃) increases molecular weight by ~16 g/mol (e.g., 2-Ethenyl-1-methoxy-4-nitrobenzene ) and enhances polarity due to the electron-donating methoxy group . This substitution may alter hydrogen-bonding capabilities, as methoxy groups can act as hydrogen bond acceptors, whereas methyl groups are inert in this context .
  • Ethenyl vs.

Research and Industrial Relevance

  • 2-Ethenyl-1-methoxy-4-nitrobenzene : Cited in medicinal chemistry literature for its role in synthesizing heterocyclic compounds, emphasizing the versatility of nitroaromatics in drug discovery .

Preparation Methods

Reaction Protocol:

  • Synthesis of 2-Methyl-4-Nitrobenzaldehyde :

    • Oxidation of 2-Methyl-4-Nitrobenzyl Alcohol :

      • 2-Methyl-4-nitrobenzyl alcohol (prepared via hydrolysis of 1-(bromomethyl)-2-methyl-4-nitrobenzene) is oxidized using a TEMPO/BAIB system (2,2,6,6-tetramethylpiperidine-1-oxyl and bis(acetoxy)iodobenzene) in dichloromethane. Yield: 74–88%.

    • Alternative Route : Direct nitration of 2-methylbenzaldehyde followed by regioselective separation, though this method suffers from lower yields due to isomer formation.

  • Wittig Reaction :

    • Reagents : Methyltriphenylphosphonium bromide (generated in situ from PPh₃ and CH₃Br) or pre-formed ylides.

    • Conditions : Base (e.g., KOtBu) in THF at 60°C for 6–12 hours.

    • Yield : 68–85%.

Example :

2-Methyl-4-nitrobenzaldehyde+Ph3P=CH2KOtBu, THF1-Ethenyl-2-methyl-4-nitrobenzene+Ph3P=O\text{2-Methyl-4-nitrobenzaldehyde} + \text{Ph}3\text{P=CH}2 \xrightarrow{\text{KOtBu, THF}} \text{this compound} + \text{Ph}_3\text{P=O}

Advantages : High regioselectivity; compatible with nitro groups.
Limitations : Requires anhydrous conditions; stoichiometric phosphine oxide waste.

Palladium-Catalyzed Cross-Coupling with Vinyl Thianthrenium Salts

A modern approach employs vinyl thianthrenium salts as coupling partners. This method avoids pre-formed ylides and leverages catalytic palladium systems.

Reaction Protocol:

  • Synthesis of 1-(Bromomethyl)-2-Methyl-4-Nitrobenzene :

    • Bromination : (2-Methyl-4-nitrophenyl)methanol reacts with carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in dichloromethane. Yield: 48%.

  • Cross-Coupling :

    • Catalyst : Pd(dba)₂ (dibenzylideneacetone palladium) with P(o-tol)₃ as a ligand.

    • Reagent : Vinyl thianthrenium salt (prepared from ethylene gas).

    • Conditions : THF at 60°C for 16 hours.

    • Yield : 70–83%.

Example :

1-(Bromomethyl)-2-methyl-4-nitrobenzene+Vinyl thianthrenium saltPd(dba)2,P(o-tol)3This compound+Thianthrene byproduct\text{1-(Bromomethyl)-2-methyl-4-nitrobenzene} + \text{Vinyl thianthrenium salt} \xrightarrow{\text{Pd(dba)}2, \text{P(o-tol)}3} \text{this compound} + \text{Thianthrene byproduct}

Advantages : Scalable; uses ethylene as a feedstock.
Limitations : Requires specialized thianthrenium reagents; sensitivity to oxygen.

Dehydrohalogenation of 1-(Bromomethyl)-2-Methyl-4-Nitrobenzene

Elimination of HBr from the bromomethyl precursor offers a direct route.

Reaction Protocol:

  • Base-Mediated Elimination :

    • Reagents : Potassium tert-butoxide (KOtBu) or DBU (1,8-diazabicycloundec-7-ene).

    • Conditions : Anhydrous THF or DMF at 80–100°C for 2–4 hours.

    • Yield : 60–72%.

Mechanism :

1-(Bromomethyl)-2-methyl-4-nitrobenzeneKOtBuThis compound+HBr\text{1-(Bromomethyl)-2-methyl-4-nitrobenzene} \xrightarrow{\text{KOtBu}} \text{this compound} + \text{HBr}

Advantages : Single-step; avoids transition metals.
Limitations : Competing side reactions (e.g., nucleophilic aromatic substitution); moderate yields.

Copper-Assisted Vinylation of 2-Methyl-4-Nitrobenzaldehyde

Emerging methods utilize copper catalysts to mediate vinylation.

Reaction Protocol:

  • Reagents : p-Toluenesulfonylmethyl isocyanide (TosMIC) and CuI.

  • Conditions : K₂CO₃ in DMSO at 80°C for 12 hours.

  • Yield : 63–75%.

Example :

2-Methyl-4-nitrobenzaldehyde+TosMICCuI, K2CO3This compound+Byproducts\text{2-Methyl-4-nitrobenzaldehyde} + \text{TosMIC} \xrightarrow{\text{CuI, K}2\text{CO}3} \text{this compound} + \text{Byproducts}

Advantages : Functional group tolerance; mild conditions.
Limitations : Limited substrate scope; requires stoichiometric TosMIC.

Comparative Analysis of Methods

Method Yield (%) Conditions Catalyst/Reagent Key Advantage
Wittig Olefination68–85Anhydrous, 60°CPh₃P=CH₂High selectivity
Pd-Catalyzed Coupling70–8360°C, inert atmospherePd(dba)₂, vinyl thianthreniumScalable, ethylene utilization
Dehydrohalogenation60–7280–100°C, baseKOtBuNo transition metals
Copper-Assisted Vinylation63–7580°C, DMSOCuI, TosMICFunctional group tolerance

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 1-ethenyl-2-methyl-4-nitrobenzene in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves (tested for chemical permeation), safety goggles, and lab coats. Respiratory protection (e.g., P95 masks) is required if dust or aerosols are generated .
  • Ventilation : Use fume hoods for synthesis or handling to minimize inhalation risks. Local exhaust ventilation is critical during weighing or transfer .
  • Storage : Store in a cool (2–8°C), dry environment, away from oxidizers and ignition sources. Use airtight containers to prevent moisture absorption .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

Q. How can the purity of this compound be validated using spectroscopic techniques?

  • Methodological Answer :

  • NMR Analysis : Compare 1^1H and 13^13C NMR spectra with reference data. Key signals include vinyl protons (~5.5–6.5 ppm) and nitro group deshielding effects on aromatic protons .
  • FT-IR : Confirm nitro group presence via asymmetric stretching (1520–1560 cm1^{-1}) and symmetric stretching (1340–1380 cm1^{-1}). Vinyl C=C stretches (~1630 cm1^{-1}) should also be observed .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities. Mobile phase: acetonitrile/water (70:30 v/v) .

Q. What synthetic routes are feasible for preparing this compound?

  • Methodological Answer :

  • Friedel-Crafts Alkylation : React 4-nitrobenzene derivatives with acetyl chloride in the presence of AlCl3_3 to introduce the methyl group, followed by vinylation via Heck coupling .
  • Nitro Reduction and Refunctionalization : Reduce this compound precursors (e.g., nitro to amine) and re-oxidize to confirm regiochemical stability .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in structural assignments of this compound derivatives?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction (SCXRD) : Use SHELX suite (SHELXT for solution, SHELXL for refinement) to resolve ambiguities in bond lengths/angles. For example, confirm the nitro group’s planarity with the aromatic ring (torsion angle < 5°) .
  • Validation Tools : Cross-check with CCDC databases to identify discrepancies in reported analogs .

Q. What experimental strategies can address conflicting reactivity data in nitration reactions involving this compound?

  • Methodological Answer :

  • Kinetic Profiling : Use in-situ FT-IR or UV-Vis spectroscopy to monitor nitro group stability under varying conditions (e.g., acidic vs. neutral media) .
  • Isotopic Labeling : Introduce 15^{15}N or 18^{18}O isotopes to track nitro group behavior during side reactions (e.g., denitration) .
  • Computational Validation : Perform DFT calculations (B3LYP/6-31G*) to compare activation energies of competing pathways (e.g., electrophilic vs. radical mechanisms) .

Q. How can researchers design ecotoxicological studies for this compound given limited data?

  • Methodological Answer :

  • Acute Toxicity Assays : Follow OECD Test Guideline 203 (fish) or 471 (Ames test) to assess mutagenicity. Use Daphnia magna for aquatic toxicity (LC50_{50} determination) .
  • Bioaccumulation Potential : Measure log KowK_{ow} (octanol-water partition coefficient) via shake-flask method. Values >3 indicate high bioaccumulation risk .
  • Soil Mobility : Conduct column leaching experiments with standardized soils (e.g., OECD 312) to evaluate environmental persistence .

Q. What analytical workflows are recommended for detecting degradation products of this compound under UV exposure?

  • Methodological Answer :

  • LC-HRMS : Use Q-TOF or Orbitrap systems to identify photodegradants. Monitor m/z shifts indicative of nitro group reduction or vinyl bond cleavage .
  • GC-MS with Derivatization : Trap volatile byproducts (e.g., NOx_x) using Tenax tubes and analyze after thermal desorption .

Data Presentation Guidelines

  • Raw Data : Include NMR/IR spectra, chromatograms, and crystallographic CIF files in appendices .
  • Processed Data : Tabulate kinetic parameters (e.g., rate constants, R2^2 values) and toxicity endpoints (LC50_{50}, EC50_{50}) in the main text .

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